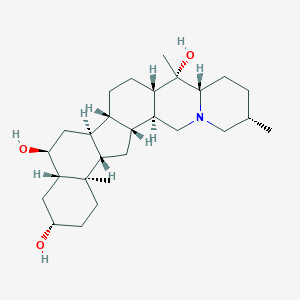

Peimine

准备方法

合成路线和反应条件

延胡索碱是一种异甾体生物碱,可以通过气相色谱-质谱法从贝母的鳞茎、花、叶和茎中提取 . 提取过程涉及在受控的温度和压力条件下使用甲醇和乙醇等溶剂。

工业生产方法

延胡索碱的工业生产通常涉及从贝母中进行大规模提取。 该过程包括干燥植物材料,然后使用溶剂提取和纯化,例如使用高效液相色谱 (HPLC) 来确保高纯度和产量 .

化学反应分析

Anti-Inflammatory Action

Peimine has demonstrated anti-inflammatory effects in various studies:

- It can inhibit interleukin-1β-induced inflammation .

- This compound can ameliorate pulmonary fibrosis by inhibiting M2-type macrophage polarization .

- It acts as a non-competitive blocker of Acetylcholine (ACh), with its impact varying based on ACh concentration .

Impact on Ion Channels and Receptors

This compound affects certain voltage-dependent ion channels and muscarinic receptors :

- It blocks voltage-dependent potassium channels, with varying IC50 values for different channels . For example, the IC50 for blocking Kv1.2 was 472 µM .

- This compound also blocks the Nav1.7 channel .

- This compound can enhance nAChR desensitization, potentially impacting the rate of desensitization depending on ACh concentration .

Pharmacokinetics and Metabolism

Studies have investigated the pharmacokinetic properties of this compound:

- A study explored the pharmacokinetic differences between this compound and peiminine in rats after oral administration of Fritillaria thunbergii .

- This compound's intestinal absorption involves active transport .

- This compound may increase the systemic exposure of paeoniflorin by inhibiting CYP3A4 and P-gp activity .

Stability of this compound in Rat Plasma

| Stability | Accuracy (mean ± RSD) (%) this compound 2.0 (ng mL−1) | Accuracy (mean ± RSD) (%) this compound 80.0 (ng mL−1) | Accuracy (mean ± RSD) (%) this compound 200.0 (ng mL−1) |

|---|---|---|---|

| Freeze-thaw | 1.98 ± 7.8 | 84.3 ± 5.2 | 201.8 ± 2.5 |

| Long-term | 1.95 ± 11.3 | 78.9 ± 2.4 | 208.5 ± 3.6 |

| Short-term | 1.97 ± 6.5 | 81.0 ± 1.9 | 200.9 ± 4.3 |

| Post-preparation | 1.96 ± 6.8 | 80.4 ± 3.2 | 202.4 ± 3.0 |

Conversion to Peiminine

This compound can be converted into peiminine and vice versa, indicating a reversible chemical process .

Chemiluminescence

In acidic conditions, potassium permanganate can oxidize this compound to produce chemiluminescence .

科学研究应用

Anticancer Properties

Recent studies have highlighted peimine's potential as an anticancer agent, particularly against glioblastoma (GBM), a highly aggressive brain tumor.

- Mechanism of Action : this compound induces apoptosis in GBM cells by regulating the PI3K/AKT signaling pathway. In vitro experiments demonstrated that it inhibits cell proliferation, migration, and invasion in a dose-dependent manner. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like p53 and Bax .

- In Vivo Studies : In mouse xenograft models, this compound significantly reduced tumor growth, further supporting its potential as a therapeutic agent for GBM .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it relevant in treating various inflammatory conditions.

- Cellular Studies : Research indicates that this compound can modulate inflammatory cytokines such as IL-8 and MMP-9. In vitro studies showed that it effectively reduces inflammation in cellular models exposed to pro-inflammatory stimuli .

- Clinical Implications : The anti-inflammatory effects of this compound suggest its potential utility in treating conditions characterized by excessive inflammation, such as arthritis and ischemic diseases .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against SARS-CoV-2.

- Mechanism of Action : Studies indicate that this compound can inhibit the entry of SARS-CoV-2 into host cells by blocking critical pathways necessary for viral infection. This positions this compound as a candidate for further research as a functional food or therapeutic agent for COVID-19 .

Traditional Medicine and Respiratory Diseases

Historically, Fritillaria has been used in Traditional Chinese Medicine (TCM) for respiratory ailments.

- Usage in TCM : this compound is recognized for its antitussive and expectorant properties, making it beneficial for treating coughs and asthma. Its long-standing use in TCM underscores its significance in herbal medicine .

Pharmacokinetics and Herb-Drug Interactions

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic applications.

- Studies on Pharmacokinetics : Research has shown that the combination of this compound with other herbal compounds can influence the pharmacokinetic behavior of drugs, suggesting potential herb-drug interactions that could enhance or diminish therapeutic effects .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis via PI3K/AKT pathway | Reduces GBM cell proliferation and migration; inhibits tumor growth in vivo |

| Anti-inflammatory | Modulates inflammatory cytokines | Reduces levels of IL-8 and MMP-9; effective in cellular models |

| Antiviral | Blocks viral entry into host cells | Potential therapeutic agent against SARS-CoV-2 |

| Traditional Medicine | Antitussive and expectorant properties | Long history of use for respiratory diseases |

| Pharmacokinetics | Influences drug absorption and metabolism | Herb-drug interactions noted; impacts systemic exposure levels |

Case Studies

- Glioblastoma Treatment :

- Inflammation Reduction :

- COVID-19 Research :

作用机制

相似化合物的比较

延胡索碱属于一类异甾体生物碱,其中包括帝国碱和延胡索酮等其他化合物。 与这些类似化合物相比,延胡索碱因其更高的生物活性以及更广泛的药理作用而独树一帜 .

类似化合物的列表

- 帝国碱

- 延胡索酮

- 贝母素

延胡索碱在这些化合物中脱颖而出,因为它具有强大的抗癌、抗炎和呼吸道健康益处,使其成为传统医学和现代医学中宝贵的化合物 .

生物活性

Peimine, a bioactive compound derived from the Fritillaria species, particularly Fritillaria thunbergii, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is classified as an isosteroidal alkaloid and is noted for its anti-inflammatory, anticancer, and antifibrotic properties. Its chemical structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

1. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways. Research indicates that this compound can:

- Reduce pro-inflammatory cytokines : It decreases the levels of IL-6 and IL-1β while increasing anti-inflammatory cytokines such as IL-10 .

- Inhibit NF-kB signaling : this compound blocks the activation of nuclear factor kappa B (NF-kB), which plays a critical role in inflammatory responses .

2. Antifibrotic Effects

Recent studies have highlighted this compound's role in ameliorating pulmonary fibrosis (PF). In a bleomycin-induced PF rat model, this compound demonstrated the following effects:

- Histological Improvement : Treatment with this compound resulted in significant reductions in collagen deposition and histopathological changes associated with PF .

- M2 Macrophage Polarization Inhibition : this compound treatment led to a decrease in M2-type macrophages and profibrotic factors such as Arg-1 and CD206, suggesting its potential to modulate immune responses in fibrotic conditions .

The mechanisms underlying the biological activities of this compound involve several key pathways:

- PI3K/Akt Pathway : this compound inhibits the phosphorylation of Akt (p-Akt), which is crucial for cell survival and proliferation .

- MAPK Pathway : It also suppresses p38 MAPK signaling, which is involved in inflammatory responses and cellular stress .

- STAT6 Transcription Factor : By inhibiting STAT6 nuclear translocation, this compound reduces M2 macrophage polarization and subsequent fibrotic processes .

Case Study 1: Pulmonary Fibrosis Model

A study conducted on rats treated with bleomycin demonstrated that this compound significantly reduced pulmonary fibrosis markers. The treatment resulted in lower expression levels of collagen I and III, along with decreased macrophage infiltration in lung tissues. The findings suggest that this compound could be a promising therapeutic agent for PF management .

Case Study 2: Osteoarthritis

In another investigation focused on osteoarthritis (OA), peiminine (a related compound) was shown to inhibit IL-1β-induced inflammation in chondrocytes. The study highlighted its ability to activate Nrf2/HO-1 pathways while inhibiting AKT/NF-kB signaling, underscoring its potential utility in treating joint inflammation .

Comparative Pharmacokinetics

Research comparing the pharmacokinetics of this compound and its derivative peiminine revealed that both compounds have favorable absorption profiles when administered orally. Studies utilizing LC-MS/MS techniques demonstrated their effective penetration into biological systems, which is critical for their therapeutic efficacy .

Summary Table of Biological Activities

属性

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-BZMYINFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910283 | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-41-5, 107299-20-7, 135636-54-3 | |

| Record name | Peimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wanpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zhebeinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23496-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。